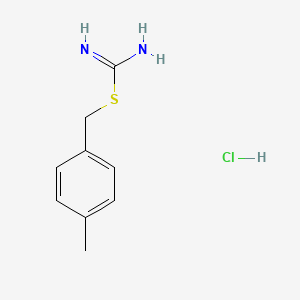

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride

概要

説明

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride is a chemical compound with the molecular formula C9H13ClN2S and a molecular weight of 216.73 g/mol.

準備方法

The synthesis of (4-Methylphenyl)methyl carbamimidothioate;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thiourea under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

科学的研究の応用

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride is a small molecule drug being investigated as an inhibitor against Indoleamine 2,3-dioxygenase 1 .

While the search results do not provide comprehensive data tables or case studies specifically focused on the applications of "this compound," research indicates the broader application of related compounds and methodologies in scientific research, particularly in drug discovery and development .

Small Molecule Inhibitors Against Mycobacteria

A study identified small molecule inhibitors against mycobacteria using a fluorescence-based high-throughput screen (HTS) . The screen was initiated using THP-1 macrophages infected with Mycobacterium avium subsp. hominissuis (MAH) expressing tdTomato protein, where viable bacterial growth within the host cells was measured through fluorescence readings .

HTS Assay

The primary HTS assay was optimized in a 96-well format using different MOIs (multiplicity of infection) and infection time points to determine conditions for the greatest difference in fluorescence between DMSO- and clarithromycin-treated wells . Infection of differentiated THP-1 cells with MAH-T at an MOI of 40 at 5, 6, and 7 days of infection provided the most consistent difference in fluorescence between the positive (DMSO) and negative (CLA) controls . The Z’-score was determined to be 0.55, which is considered a good quality assay .

作用機序

The mechanism of action of (4-Methylphenyl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cellular metabolism, thereby affecting cell growth and proliferation .

類似化合物との比較

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride can be compared with other similar compounds, such as:

(4-Methylphenyl)methyl carbamimidothioate: This compound lacks the hydrochloride group but shares similar chemical properties and applications.

(4-Methylphenyl)methyl carbamimidothioate;hydrobromide: This compound has a similar structure but contains a bromide ion instead of a chloride ion, which may result in different reactivity and applications.

生物活性

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral, anticancer, and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit enzymes that are crucial for cancer cell proliferation, thereby exerting anticancer effects .

Biological Activity Overview

The compound has demonstrated a range of biological activities in various studies:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells in vitro. It has shown promise in affecting cell cycle regulation and apoptosis pathways .

- Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial infections, demonstrating efficacy against both replicating and non-replicating bacterial forms .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various cancer cell lines. Notably:

- MCF-7 Cells : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- MDA-MB-231 Cells : Similar findings were observed in MDA-MB-231 cells, where the compound demonstrated better growth inhibition than 5-FU .

Pharmacokinetics

Pharmacokinetic studies have revealed important data regarding the absorption and metabolism of the compound:

| Parameter | Value |

|---|---|

| C_max | 592 ± 62 mg/mL |

| Half-life (t1/2) | 26.2 ± 0.9 hours |

| Clearance (CL) | 1.5 ± 0.3 L/h/kg |

| Oral Bioavailability | 40.7% |

These parameters indicate a favorable profile for potential therapeutic use .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Cancer Treatment : In a preclinical model, administration of the compound led to significant tumor reduction in xenograft models, supporting its potential as a candidate for cancer therapy .

- Infection Models : The compound was tested against intracellular mycobacteria in THP-1 macrophages, showing over 50% inhibition of bacterial growth across multiple days post-infection .

特性

IUPAC Name |

(4-methylphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAFMQGTBRUAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501388 | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-63-6 | |

| Record name | NSC77403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。